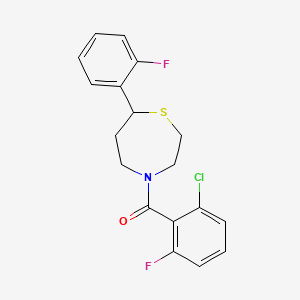
(2-Chloro-6-fluorophenyl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-6-fluorophenyl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone, also known as TFMK, is a synthetic compound that has been extensively studied for its potential applications in scientific research. TFMK is a thiazepane-based compound that has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for use in a wide range of research applications.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research focuses on novel compound synthesis, providing a foundation for understanding their potential applications. For example, Shahana and Yardily (2020) synthesized and characterized compounds using UV, IR, 1H and 13C NMR, and mass spectrometry, employing density functional theory (DFT) for structural optimization and vibrational spectra interpretation. Their work aids in understanding the antibacterial activity of synthesized compounds, highlighting the importance of structural analysis in drug development (Shahana & Yardily, 2020).
Molecular Docking Studies
Molecular docking studies are crucial for predicting the interaction between a molecule and a target protein, which is vital in drug design. The mentioned study by Shahana and Yardily (2020) also includes molecular docking to assess antibacterial properties, demonstrating the compound's potential therapeutic applications.
Crystal and Molecular Structure Analysis
The analysis of crystal and molecular structures, as conducted by Lakshminarayana et al. (2009), provides detailed insights into the molecular conformation and interactions, which are essential for understanding the compound's physical and chemical properties and its potential application in material science or pharmaceuticals (Lakshminarayana et al., 2009).
Propiedades
IUPAC Name |
(2-chloro-6-fluorophenyl)-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF2NOS/c19-13-5-3-7-15(21)17(13)18(23)22-9-8-16(24-11-10-22)12-4-1-2-6-14(12)20/h1-7,16H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTZPHWQUVDYCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Oxiran-2-yl)oxan-4-yl]methanol](/img/structure/B2847379.png)
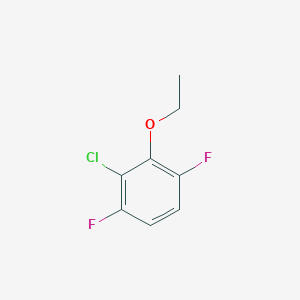
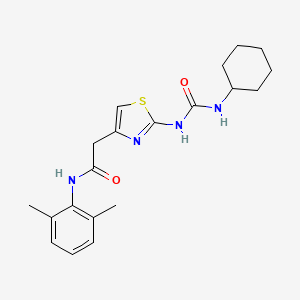
![4-[(4-Methylbenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2847383.png)
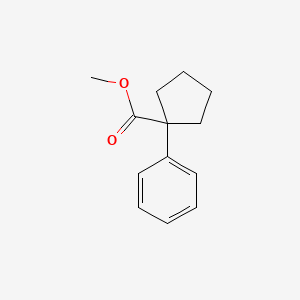
![4-(azepan-1-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2847386.png)
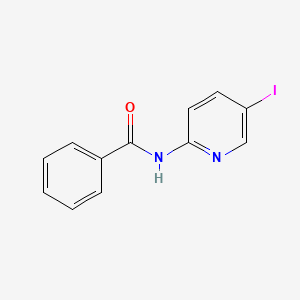
![N'-(3-Chloro-4-fluorophenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2847388.png)
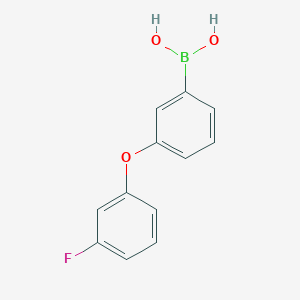
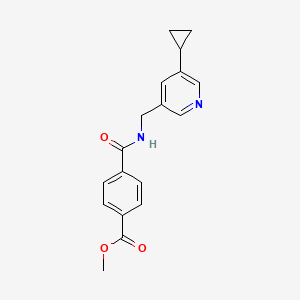
![N-(3,5-Dimethylphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2847397.png)
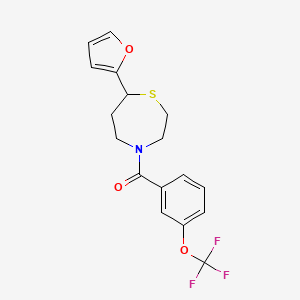
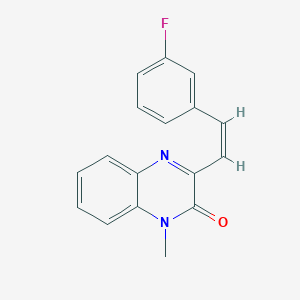
![3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2847401.png)